molecular formula C15H18ClN5O2 B1426639 N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 1306738-43-1

N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B1426639
M. Wt: 335.79 g/mol
InChI Key: JQPWILQMTWJJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CDMPG) is an organoguanidine compound that is of interest due to its potential applications in the field of scientific research. CDMPG is a small molecule that has been studied for its potential to act as a ligand for the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has been studied for its ability to bind to the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has also been studied for its potential to act as a ligand for other biological targets.

Scientific Research Applications

Biological Activities and Therapeutic Uses

Guanidine compounds, including their simple derivatives, cyclic analogs, and those incorporating arginine, have been recognized for their pharmacological properties across a wide spectrum of diseases. These compounds play significant roles in the development of drugs targeting the central nervous system, serving as anti-inflammatory agents, inhibitors of Na+/H+ exchangers, and antidiabetic and chemotherapeutic agents, among others. Guanidine-containing molecules are integral in designing novel drugs due to their diverse chemical and pharmacological properties (Sączewski & Balewski, 2009).

Screening and Pharmacological Potential

The screening of guanidine derivatives has identified them as promising lead structures for future drug development. These compounds, found in both natural sources and as synthetic products, have shown potential in treating neurodegenerative diseases, and as anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. This highlights the importance of further studies to explore their therapeutic potential across various medical conditions (Rauf, Din, & Badshah, 2014).

Metformin: A Case Study in Guanidine Derivatives

Metformin, a derivative of guanidine, exemplifies the pharmacological versatility of guanidine-based drugs. Beyond its primary use in managing type 2 diabetes, metformin has shown antiaging, antiproliferative, antifibrotic, antioxidant effects, and immunomodulatory features. It interferes with several immunopathological mechanisms, suggesting its potential in treating autoimmune diseases and underlining the breadth of applications for guanidine derivatives in medicine (Ursini et al., 2018).

properties

IUPAC Name

1-(3-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-12-7-10(22-3)6-11(16)13(12)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPWILQMTWJJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC(=C2)OC)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC(=C2)OC)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

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